molecular formula C23H37Cl2N3O B567941 Amberlite IRC50 CAS No. 9002-29-3

Amberlite IRC50

Cat. No.: B567941
CAS No.: 9002-29-3
M. Wt: 442.469
InChI Key: DPEYHNFHDIXMNV-UHFFFAOYSA-N
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Description

Amberlite IRC50 is a weakly acidic cation exchange resin composed of methacrylic acid-divinylbenzene copolymer with carboxylic functional groups. It is commercially available as white opaque beads and is known for its high moisture content, typically ranging from 43% to 53% . This resin is widely used in various applications due to its excellent ion exchange properties and stability.

Preparation Methods

Amberlite IRC50 is synthesized through the copolymerization of methacrylic acid and divinylbenzene. The reaction conditions typically involve the use of a free radical initiator to facilitate the polymerization process. The resulting copolymer is then subjected to a series of purification steps to remove any unreacted monomers and by-products .

Industrial production of this compound involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The polymer beads are then washed, dried, and sieved to obtain the desired particle size distribution .

Chemical Reactions Analysis

Amberlite IRC50 undergoes various chemical reactions, primarily due to its carboxylic functional groups. Some of the common reactions include:

Common reagents used in these reactions include acids, bases, and metal salts. The major products formed depend on the specific application and the ions being exchanged or adsorbed.

Mechanism of Action

The mechanism of action of Amberlite IRC50 involves the exchange of hydrogen ions with other cations in solution. The carboxylic functional groups on the resin surface interact with the cations, facilitating their removal from the solution. This ion exchange process is driven by the concentration gradient and the affinity of the resin for the specific ions .

Properties

IUPAC Name

(9-amino-3-bicyclo[3.3.1]nonanyl)-(4-benzyl-5-methyl-1,4-diazepan-1-yl)methanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O.2ClH/c1-17-10-11-25(12-13-26(17)16-18-6-3-2-4-7-18)23(27)21-14-19-8-5-9-20(15-21)22(19)24;;/h2-4,6-7,17,19-22H,5,8-16,24H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEYHNFHDIXMNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1CC2=CC=CC=C2)C(=O)C3CC4CCCC(C3)C4N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Small light brown beads; [Sigma-Aldrich MSDS]
Record name Amberlite IRC50
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CAS No.

9002-29-3
Record name Amberlite IRC50
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Record name (9-amino-3-bicyclo[3.3.1]nonanyl)-(4-benzyl-5-methyl-1,4-diazepan-1-yl)methanone;dihydrochloride
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